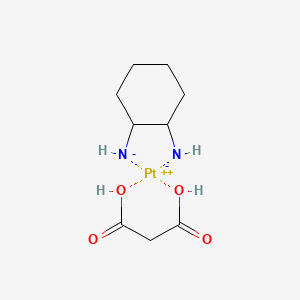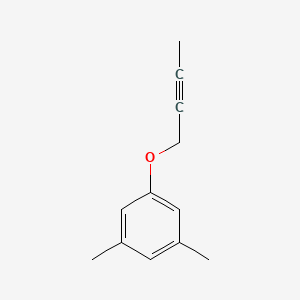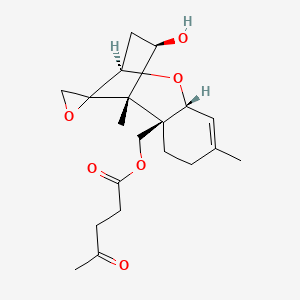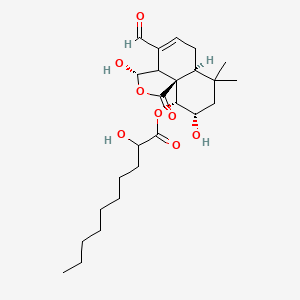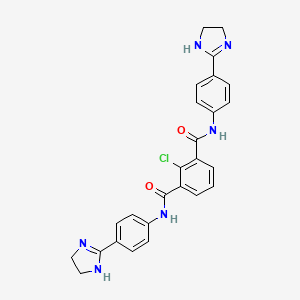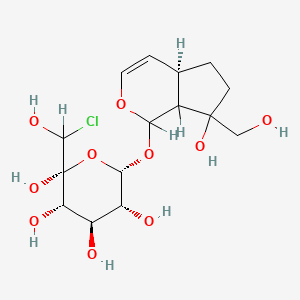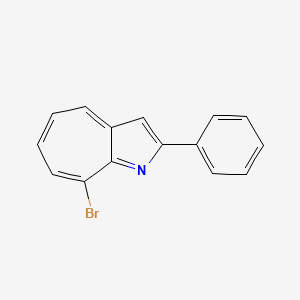
Malanato platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malanato platinum, also known as malonato-platinum(II), is a coordination complex of platinum. This compound has garnered significant attention due to its potential applications in various fields, including medicinal chemistry, particularly in cancer treatment. The compound is characterized by its ability to form stable complexes with various ligands, enhancing its solubility and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malanato platinum can be synthesized through several methods. One common approach involves the reaction of potassium tetrachloroplatinate(II) with malonic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
K2[PtCl4]+CH2(COOH)2+2NaOH→Pt(CH2(COO)2)+2KCl+2NaCl+2H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often involves the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Malanato platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions often involve the use of other ligands such as ammonia or phosphines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) nanoparticles.
Wissenschaftliche Forschungsanwendungen
Malanato platinum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA, where it forms adducts that can inhibit DNA replication.
Medicine: this compound complexes are explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry: It is used in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of malanato platinum in biological systems involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms in the purine bases of DNA, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis. The molecular targets include the N7 position of guanine and adenine bases in DNA.
Vergleich Mit ähnlichen Verbindungen
Malanato platinum is often compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common mechanism of action involving DNA binding, this compound is unique in its enhanced solubility and reduced toxicity profile. Similar compounds include:
Cisplatin: Known for its high efficacy but significant side effects.
Carboplatin: Offers a better safety profile but requires higher doses.
Oxaliplatin: Effective against a broader range of cancers but can cause peripheral neuropathy.
Eigenschaften
CAS-Nummer |
61848-63-3 |
|---|---|
Molekularformel |
C9H16N2O4Pt |
Molekulargewicht |
411.32 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)azanide;platinum(2+);propanedioic acid |
InChI |
InChI=1S/C6H12N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-8H,1-4H2;1H2,(H,4,5)(H,6,7);/q-2;;+2 |
InChI-Schlüssel |
NUDTWAITWRPVMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


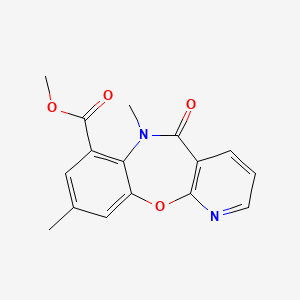
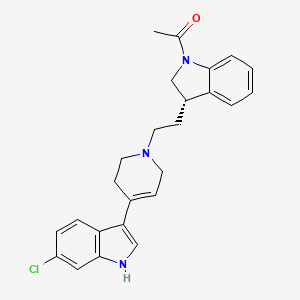

![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)
